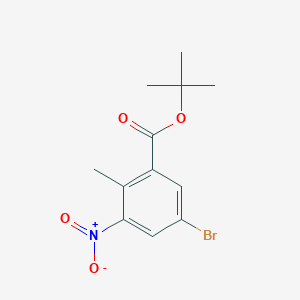

Tert-butyl 5-bromo-2-methyl-3-nitrobenzoate

Description

Properties

IUPAC Name |

tert-butyl 5-bromo-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4/c1-7-9(11(15)18-12(2,3)4)5-8(13)6-10(7)14(16)17/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYWNPYPIRBBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to tert-butyl 5-bromo-2-methyl-3-nitrobenzoate involves the esterification of 5-bromo-2-methyl-3-nitrobenzoic acid with tert-butyl alcohol. This reaction is typically acid-catalyzed and conducted under reflux conditions in an organic solvent to facilitate ester formation.

- Starting Material: 5-Bromo-2-methyl-3-nitrobenzoic acid

- Esterifying Agent: tert-Butyl alcohol

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

- Solvents: Dichloromethane or toluene

- Conditions: Reflux temperature, controlled reaction time to optimize yield

This esterification step is critical to introduce the tert-butyl ester group, which provides steric protection and enhances the stability of the molecule during subsequent synthetic transformations.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Strong acid catalysts promote esterification |

| Solvent | Dichloromethane or toluene | Non-polar solvents facilitate ester formation |

| Temperature | Reflux (approx. 40-110 °C depending on solvent) | Ensures sufficient energy for esterification |

| Reaction Time | Several hours (2-6 h) | Optimized to maximize conversion and minimize side reactions |

| Molar Ratio (acid:alcohol) | Slight excess of tert-butyl alcohol | Drives reaction towards ester formation |

Optimization studies suggest that controlling temperature and catalyst loading is essential to maximize yield and purity. Statistical design of experiments (e.g., response surface methodology) can be applied to fine-tune these parameters for industrial scale-up.

Industrial Production Considerations

In industrial settings, the synthesis of this compound may be performed using continuous flow reactors to improve efficiency, reproducibility, and safety. Key features include:

- Automated control of temperature, pressure, and reagent feed rates

- Continuous extraction and purification steps such as recrystallization or chromatography

- Use of inert atmospheres to prevent decomposition of sensitive intermediates

- Scalability with high yield and purity maintained

These process engineering approaches ensure that the compound can be produced at scale with consistent quality.

Precursor Synthesis and Bromination

The precursor 5-bromo-2-methyl-3-nitrobenzoic acid is typically synthesized via controlled bromination and nitration of methyl-substituted benzoic acid derivatives. Although direct literature on this exact precursor synthesis is limited, related methods include:

- Bromination using brominating agents such as N-bromosuccinimide (NBS) or tribromide reagents under controlled temperature

- Nitration using nitric acid and sulfuric acid mixtures under low temperature to avoid over-nitration

A related patent describes the bromination of methyl 2-methyl anthranilate derivatives using tribromide-N-methyl-N-butyl imidazole complexes at 60 ± 2 °C for 2.5–3.5 hours, achieving high yields (~75-82%) of dibromo methyl anthranilate intermediates. This method demonstrates the utility of controlled bromination in aromatic systems relevant to the target compound’s synthesis.

Purification Techniques

Purification of this compound is essential to remove unreacted starting materials, side products, and catalysts. Common methods include:

- Column chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate)

- Recrystallization from ethanol or dichloromethane, often at low temperatures to minimize decomposition

- Drying under vacuum to remove residual solvents

These techniques yield a product with high chemical purity suitable for further synthetic applications.

Reaction Mechanism Insights

- The esterification proceeds via acid-catalyzed activation of the carboxylic acid group, followed by nucleophilic attack by tert-butyl alcohol and elimination of water.

- The bromine substituent at the 5-position is introduced via electrophilic aromatic substitution, facilitated by the directing effects of the methyl and nitro groups.

- The nitro group at the 3-position is typically introduced by nitration prior to esterification and bromination steps.

The steric bulk of the tert-butyl group provides protection to the ester moiety, enhancing stability during subsequent functional group transformations.

Summary Table of Preparation Methods

Research Findings and Recommendations

- Acid-catalyzed esterification remains the most reliable method for preparing tert-butyl esters of substituted benzoic acids.

- Controlled bromination using tribromide-imidazole complexes is an effective and scalable method for introducing bromine substituents in aromatic systems.

- Optimization of reaction parameters (temperature, catalyst amount, solvent choice) significantly impacts yield and purity.

- Continuous flow synthesis and automated process controls offer advantages for industrial-scale production.

- Purification by chromatography and recrystallization is essential to ensure product quality for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used, such as 5-amino-2-methyl-3-nitrobenzoic acid tert-butyl ester.

Reduction: 5-Bromo-2-methyl-3-aminobenzoic acid tert-butyl ester.

Hydrolysis: 5-Bromo-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

Tert-butyl 5-bromo-2-methyl-3-nitrobenzoate is primarily used as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. The following reactions are commonly associated with this compound:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of diverse derivatives.

- Reduction Reactions : The nitro group can be reduced to amines, which are important building blocks in pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential for developing pharmacologically active compounds. Its derivatives may interact with biological targets, exhibiting various therapeutic effects. Notable applications include:

- Anticancer Agents : Some derivatives have been investigated for their ability to inhibit tumor growth.

- Antimicrobial Activity : Certain modifications have demonstrated effectiveness against bacterial strains.

Material Science

The compound can also be utilized in material science for developing functional materials with specific properties. For instance:

- Polymer Chemistry : It serves as a precursor in synthesizing polymers that possess enhanced thermal stability and mechanical properties.

Data Table of Applications

| Application Area | Specific Use Case | Reference Source |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | |

| Medicinal Chemistry | Potential anticancer agents | |

| Material Science | Precursor for high-performance polymers |

Case Study 1: Synthesis of Anticancer Derivatives

A study highlighted the synthesis of derivatives from this compound that exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the reduction of the nitro group, followed by structural modifications that enhanced bioactivity.

Case Study 2: Development of Antimicrobial Compounds

Research focused on the modification of this compound, leading to compounds with improved antimicrobial properties against resistant bacterial strains. The study demonstrated the efficacy of these derivatives in inhibiting bacterial growth in vitro.

Mechanism of Action

The mechanism of action of Tert-butyl 5-bromo-2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Compound 1 : Methyl 5-Bromo-2-(((1R,2S)-2-((tert-Butoxycarbonyl)Amino)Cyclohexyl)Amino)-3-Nitrobenzoate (11b)

- Molecular Formula : C₂₀H₂₈BrN₃O₆

- Molecular Weight : ~502.36 g/mol

- Key Features: Shares the bromo, nitro, and methyl substituents on the benzoate core. Additional tert-butoxycarbonyl (Boc)-protected cyclohexylamino group at the 2-position. Designed as a noncovalent SARS-CoV-2 main protease inhibitor intermediate .

Compound 2 : Tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate

- Molecular Formula: C₁₇H₂₅NO₄

- Molecular Weight : 307.4 g/mol

- Key Features: Pyrrolidine core with hydroxymethyl and methoxyphenyl substituents. Tert-butyl ester group for stability.

General Comparison of Substituent Effects :

Physicochemical Properties

- Key Observations: The bromo and nitro groups in the target compound and 11b increase density and reactivity compared to Compound 2. Compound 11b’s Boc-protected amino group improves solubility in polar solvents like DMF, whereas the target compound’s tert-butyl group favors organic phases.

Biological Activity

Tert-butyl 5-bromo-2-methyl-3-nitrobenzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological activity:

- Bromo group : Often enhances the lipophilicity and biological interactions.

- Nitro group : Known for its role in various biological activities, including anticancer effects.

- Ester group : Increases membrane permeability, facilitating cellular uptake.

These structural characteristics suggest that the compound can interact with various biological targets, making it a versatile candidate for pharmacological applications.

The mechanism of action of this compound involves:

- Electrophilic interactions : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.

- Inhibition of key enzymes : Nitro-containing compounds have been shown to inhibit enzymes such as topoisomerases and cyclooxygenases, which are critical in cancer progression and inflammation.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity against cancer cell lines : Studies have shown that related compounds possess IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| This compound | HepG2 | TBD |

Antimicrobial Activity

This compound may also exhibit antimicrobial properties. Nitro compounds are known for their effectiveness against various pathogens, including drug-resistant strains of bacteria. For example, nitrobenzene derivatives have shown promising activity against Mycobacterium tuberculosis .

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of several nitro-containing benzoate derivatives on cancer cell lines. The results indicated that compounds with a similar structure to this compound significantly inhibited cell proliferation at concentrations as low as 10 μM .

- Mechanistic Studies : Another research focused on the mechanism by which nitro groups enhance anticancer activity. The study found that these groups could induce apoptosis in cancer cells through the activation of caspases .

Q & A

Q. What are the recommended synthetic pathways for tert-butyl 5-bromo-2-methyl-3-nitrobenzoate, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions starting with nitration and bromination of a methyl-substituted benzoic acid derivative. A tert-butyl esterification step is critical, often employing tert-butyl halides or anhydrides under basic conditions. For optimization, statistical experimental design (e.g., response surface methodology) can identify key factors such as temperature, reagent stoichiometry, and reaction time. For example, analogous epoxidation optimizations using tert-butyl hydroperoxide (TBHP) and Mo(CO)₆ catalysts highlight the importance of temperature control and catalyst loading .

Q. How can structural elucidation of this compound be achieved using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement) is the gold standard. The tert-butyl group’s bulky nature often induces specific crystal packing patterns, which can be analyzed for conformational stability. Dynamic NMR studies, as demonstrated for tert-butyl-substituted triazinanes, may complement crystallography by revealing solution-phase conformations .

Q. What purification techniques are most effective for isolating this compound?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or dichloromethane can further enhance purity. For nitro- and bromo-containing analogs, low-temperature crystallization minimizes decomposition risks .

Q. How do the bromo and nitro substituents influence the compound’s reactivity in substitution reactions?

The bromine atom at position 5 acts as a leaving group in nucleophilic aromatic substitution (SNAr), while the nitro group at position 3 deactivates the ring, directing electrophiles to specific positions. Comparative studies of methyl 5-bromo-2-methyl-3-nitrobenzoate analogs show that substituent positioning significantly alters reactivity toward amines or thiols .

Advanced Research Questions

Q. How can experimental design improve the efficiency of multicomponent reactions involving this compound?

Factorial design or Taguchi methods can optimize parameters like catalyst type, solvent polarity, and stoichiometry. A case study on TBHP-mediated epoxidation highlights how iterative optimization increased substrate conversion by 20% while reducing side products .

Q. What role does this compound play in synthesizing heterocyclic drug candidates?

The bromo and nitro groups enable sequential functionalization. For instance, bromine can undergo Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, while the nitro group can be reduced to an amine for cyclization. Analogous tert-butyl intermediates have been used in kinase inhibitor syntheses .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

Cross-validation using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) is critical. Discrepancies in chemical shifts may arise from solvent effects or impurities. For tert-butyl derivatives, comparing computed vs. experimental NMR shifts (DFT/B3LYP/6-31G*) can resolve ambiguities .

Methodological Tables

Table 1: Key Synthetic Parameters and Optimization Strategies

Table 2: Comparative Reactivity of Substituents in Analogous Compounds

| Compound | Bromine Reactivity (SNAr) | Nitro Group Effect | Reference |

|---|---|---|---|

| Methyl 5-bromo-3-nitrobenzoate | High | Strong deactivation | |

| tert-Butyl 4-bromo-2-nitrobenzoate | Moderate | Moderate directing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.